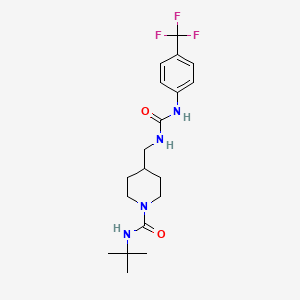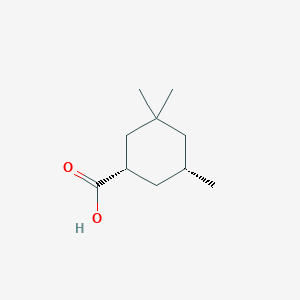
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound known for its application in various chemical and biological processes. It is a heterocyclic compound that contains both a pyrrolidine and thiophene ring, which confer unique properties to the molecule, making it of interest in diverse scientific fields.
准备方法
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is prepared through multi-step synthetic routes. The primary steps involve the formation of the pyrrolidine and thiophene intermediates, followed by their coupling through an ether linkage.
Synthetic Routes and Reaction Conditions
Formation of Pyrrolidine Intermediate: : This step typically involves the substitution reaction of 3-chloropyridine with a nucleophilic pyrrolidine derivative in the presence of a base like sodium hydride.
Synthesis of Thiophene Intermediate: : The thiophene moiety can be synthesized via the Vilsmeier-Haack formylation reaction, which involves the reaction of thiophene with dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Coupling of Intermediates: : The final step involves coupling the 3-chloropyridin-4-yloxy pyrrolidine intermediate with the thiophene derivative under conditions that may include palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: : In industrial settings, the preparation of this compound might involve optimizing reaction conditions to scale up the production while maintaining the purity and yield. Techniques like continuous flow synthesis and high-throughput screening of reaction parameters are often employed.
化学反应分析
The chemical behavior of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is influenced by its functional groups and the aromaticity of the pyrrolidine and thiophene rings.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, yielding sulfoxides or sulfones under mild oxidizing conditions (e.g., m-chloroperbenzoic acid).
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can occur at the chloropyridine moiety, especially under basic conditions, replacing the chlorine atom with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : m-chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Sodium hydride, potassium carbonate.
Major Products: : Depending on the reaction conditions and reagents used, major products can include sulfoxides, alcohols, or various substituted derivatives.
科学研究应用
Chemistry: : Used as a building block in organic synthesis, facilitating the development of more complex molecules with potential biological activity.
Biology: : The compound is investigated for its interactions with biological macromolecules, providing insights into molecular recognition processes.
Medicine: : Research focuses on its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: : Utilized in the development of advanced materials, including conducting polymers and molecular electronics.
作用机制
The mechanism by which 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects is primarily through its interaction with specific molecular targets.
Molecular Targets: : The compound may target enzymes or receptors that have binding sites complementary to its structure, such as kinases or G-protein coupled receptors.
Pathways Involved: : It may modulate signaling pathways related to cellular metabolism, growth, or differentiation by influencing the activity of its molecular targets.
相似化合物的比较
When comparing 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone to similar compounds, its unique structural features stand out.
Unique Features: : The combination of pyrrolidine and thiophene rings linked through an ether bond is relatively rare, providing distinctive reactivity and binding properties.
Similar Compounds
1-(3-((4-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone: : Differs in the position of chlorine and thiophene substitution, which may alter its chemical and biological properties.
1-(3-((3-Bromopyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone:
Understanding the nuances of these compounds enables researchers to tailor them for specific applications and explore their full potential.
属性
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-13-8-17-4-1-14(13)20-12-2-5-18(9-12)15(19)7-11-3-6-21-10-11/h1,3-4,6,8,10,12H,2,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZZRWSVZCWEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Propyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B2866291.png)

![2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2866295.png)

![N-[2-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2866297.png)
![N-(2,4-difluorophenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2866299.png)
![2-({4-[(4-{[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2866300.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide](/img/structure/B2866303.png)
![1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B2866308.png)
![2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2866310.png)
![5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2866311.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2866312.png)

